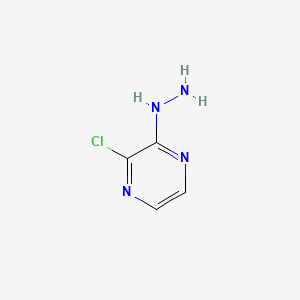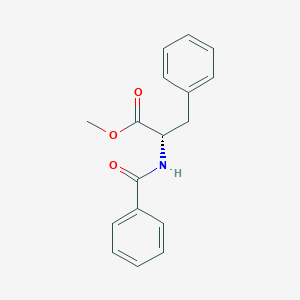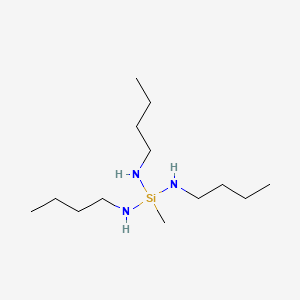
4-Hydroxy-N-(2-hydroxyethyl)benzamide
Vue d'ensemble
Description
“4-Hydroxy-N-(2-hydroxyethyl)benzamide” is a chemical compound with the molecular formula C9H11NO3 . It has a molecular weight of 181.19 . It is a solid substance .
Synthesis Analysis
The synthesis of benzamides, which includes compounds like “this compound”, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11NO3/c11-6-5-10-9(13)7-3-1-2-4-8(7)12/h1-4,11-12H,5-6H2,(H,10,13) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” is a solid substance . The melting point is reported to be between 155-156 degrees Celsius .
Applications De Recherche Scientifique
Activité antioxydante
4-Hydroxy-N-(2-hydroxyethyl)benzamide a été étudié pour ses propriétés antioxydantes. Il peut piéger les radicaux libres, qui sont des molécules instables qui peuvent causer des dommages cellulaires. La capacité de ce composé à agir comme antioxydant le rend précieux dans la recherche visant à comprendre le stress oxydatif et ses implications dans diverses maladies, y compris les troubles neurodégénératifs et le cancer .
Applications antibactériennes
Ce dérivé de benzamide présente une activité antibactérienne. Il a été testé contre des bactéries à Gram positif et à Gram négatif, montrant un potentiel en tant que composé de tête pour le développement de nouveaux agents antibactériens. Son efficacité contre plusieurs souches bactériennes met en évidence son importance dans le domaine de la recherche sur la résistance aux antimicrobiens .
Potentiel anti-inflammatoire
Les composés benzamide, y compris le this compound, sont connus pour leurs effets anti-inflammatoires. Ils peuvent être utilisés dans des études examinant les voies moléculaires de l'inflammation et le développement de médicaments anti-inflammatoires, ce qui pourrait être bénéfique pour des affections telles que l'arthrite .
Recherche sur le cancer
Le rôle du composé dans la recherche sur le cancer est significatif en raison de ses propriétés antitumorales potentielles. Il peut être utilisé dans la synthèse de molécules qui inhibent les protéines kinases, qui sont des enzymes qui jouent un rôle crucial dans la régulation des cycles cellulaires. L'inhibition de protéines kinases spécifiques peut empêcher la croissance des cellules cancéreuses .
Découverte de médicaments
Dans le domaine de la découverte de médicaments, le this compound sert de composant structurel dans la synthèse de divers candidats médicaments. Son groupe amide est une caractéristique commune de nombreux produits pharmaceutiques, ce qui en fait un composé précieux pour la recherche en chimie médicinale .
Science des matériaux
Les propriétés du composé présentent également un intérêt en science des matériaux. Il peut être utilisé dans le développement de nouveaux matériaux présentant des caractéristiques spécifiques, telles qu'une durabilité accrue ou une conductivité spécialisée. Sa structure moléculaire permet l'exploration de nouvelles applications de matériaux .
Chimie analytique
En chimie analytique, le this compound peut être utilisé comme composé standard ou de référence dans les analyses chromatographiques. Ses propriétés physiques et chimiques bien définies le rendent adapté à l'étalonnage des instruments et à la validation des méthodes analytiques .
Chimie agricole
Enfin, le composé trouve des applications en chimie agricole. Il peut faire partie de la recherche sur les pesticides ou les herbicides, où ses propriétés chimiques pourraient contribuer à l'efficacité de ces produits pour protéger les cultures contre les ravageurs et les maladies .
Safety and Hazards
“4-Hydroxy-N-(2-hydroxyethyl)benzamide” is classified as harmful if swallowed and is suspected of causing genetic defects . Precautionary measures include avoiding handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing thoroughly after handling .
Propriétés
IUPAC Name |
4-hydroxy-N-(2-hydroxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-6-5-10-9(13)7-1-3-8(12)4-2-7/h1-4,11-12H,5-6H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTDBMBMMLISJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226232 | |
| Record name | N-(2-Hydroxyethyl)-4-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75268-14-3 | |
| Record name | N-(2-Hydroxyethyl)-4-hydroxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075268143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxyethyl)-4-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-HYDROXYETHYL)-4-HYDROXYBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC6437C9S6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1583920.png)

![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1583926.png)


![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1583931.png)

![Silane, [1,1'-biphenyl]-3-yltrimethyl-](/img/structure/B1583934.png)
![7-Nitrobenzo[d]thiazole](/img/structure/B1583935.png)



